molecular formula C13H12F12N4O2 B11093659 [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine

[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine

Cat. No.: B11093659
M. Wt: 484.24 g/mol
InChI Key: BTFYLHNQCIDRAU-UHFFFAOYSA-N
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Description

[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine: is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it highly valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated triazine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Chemistry: In chemistry, [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable component in the development of pharmaceuticals. It can be used to modify drug molecules to improve their pharmacokinetic properties.

Industry: In the industrial sector, this compound finds applications in the production of agrochemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine apart is its unique triazine core combined with multiple trifluoromethyl groups. This combination imparts exceptional stability and reactivity, making it highly versatile for various applications.

Properties

Molecular Formula

C13H12F12N4O2

Molecular Weight

484.24 g/mol

IUPAC Name

N-tert-butyl-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H12F12N4O2/c1-9(2,3)29-6-26-7(30-4(10(14,15)16)11(17,18)19)28-8(27-6)31-5(12(20,21)22)13(23,24)25/h4-5H,1-3H3,(H,26,27,28,29)

InChI Key

BTFYLHNQCIDRAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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